KPT-276 is a small molecule Selective Inhibitor of Nuclear Export (SINE) compound. [, ] It serves as a research tool for investigating the role of the nuclear export protein XPO1/CRM1 in various biological processes and diseases. [, , ] KPT-276 has been primarily utilized in preclinical research exploring its potential as an anti-cancer agent in various cancer types, including hematological malignancies and solid tumors. [, , , , , , , , , ]
KPT-276 functions by irreversibly binding to XPO1/CRM1, the major nuclear export protein responsible for shuttling various proteins, including tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm. [, ] By inhibiting XPO1/CRM1, KPT-276 prevents the nuclear export of these proteins, leading to their accumulation in the nucleus. This nuclear retention of TSPs can restore their function, inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. [, , , ]
Multiple Myeloma (MM): KPT-276 demonstrated significant anti-MM activity both in vitro and in vivo. [, , ] It was found to be effective in inhibiting MM cell growth, inducing apoptosis, and prolonging survival in MM mouse models. [, ] Moreover, KPT-276 exhibited synergistic effects when combined with other anti-MM agents like bortezomib and dexamethasone. [] KPT-276 also showed the potential to inhibit osteoclastogenesis and reduce myeloma-induced bone disease. []
Non-Hodgkin Lymphoma (NHL): KPT-276 was found to be effective against various NHL cell lines and xenograft models. [, , ] It inhibited cell growth, induced apoptosis, and prolonged survival in NHL-bearing mice. [, ] Combination studies with standard chemotherapy regimens showed promising results, highlighting the potential of KPT-276 as a therapeutic option for NHL. [, ]
Solid Tumors: Preclinical studies explored the activity of KPT-276 in various solid tumor models, including lung cancer, colon cancer, glioblastoma, melanoma, and breast cancer. [, , , , , , , ] KPT-276 exhibited anti-tumor activity in these models, showing promise as a potential therapeutic agent for solid tumors.
Multiple Sclerosis (MS): KPT-276 showed efficacy in a preclinical model of MS, demonstrating neuroprotective and anti-inflammatory properties. [] It reduced disease severity, preserved axonal integrity, and decreased inflammatory lesions in the spinal cord of MS mice. [] Additionally, KPT-276 demonstrated broad-spectrum antiviral activity against various viruses, including some implicated in MS pathogenesis. []
Acute Myeloid Leukemia (AML): KPT-276 exhibited potent antileukemic activity in preclinical models of AML, including cell lines and xenograft models. [] It effectively inhibited cell proliferation, induced apoptosis, and prolonged survival in leukemic mice. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4